molecular formula C8H10ClN B1266687 3-Chloro-4-methylbenzylamine CAS No. 67952-93-6

3-Chloro-4-methylbenzylamine

Cat. No.: B1266687
CAS No.: 67952-93-6
M. Wt: 155.62 g/mol
InChI Key: MXIGALIASISPNU-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzylamine is an organic compound with the molecular formula C8H10ClN. It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

3-Chloro-4-methylbenzylamine has several applications in scientific research:

Safety and Hazards

3-Chloro-4-methylbenzylamine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-Chloro-4-methylbenzylamine plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can act as a substrate for enzymes involved in amine metabolism, such as monoamine oxidases. These enzymes catalyze the oxidative deamination of amines, leading to the formation of aldehydes, ammonia, and hydrogen peroxide. The interaction between this compound and monoamine oxidases is crucial for understanding its metabolic fate and potential biochemical effects .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may modulate the activity of G-protein coupled receptors (GPCRs), which play a pivotal role in transmitting extracellular signals to intracellular responses. Additionally, this compound can impact gene expression by influencing transcription factors and other regulatory proteins. This compound’s effects on cellular metabolism include alterations in the levels of key metabolites and changes in metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in changes in gene expression, as the compound may influence transcriptional regulators and other proteins involved in gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes. Studies in animal models have shown that this compound can affect various physiological processes, including liver and kidney function, at high doses. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include oxidative stress, inflammation, and tissue damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amine metabolism. It interacts with enzymes such as monoamine oxidases, which catalyze its oxidative deamination. This reaction leads to the formation of corresponding aldehydes, ammonia, and hydrogen peroxide. Additionally, this compound may participate in conjugation reactions, where it is linked to other molecules such as glucuronic acid or sulfate, facilitating its excretion from the body. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential effects on metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For example, it may be transported by organic cation transporters (OCTs), which are involved in the uptake and efflux of cationic compounds. The distribution of this compound within tissues can influence its localization and accumulation, affecting its overall biological activity. Understanding these transport and distribution mechanisms is essential for predicting the compound’s pharmacodynamics and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, this compound may be found in the cytoplasm or nucleus, where it can interact with various proteins and nucleic acids. The subcellular localization of this compound is a critical factor in determining its biochemical effects and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methylbenzylamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-Chloro-4-methylbenzyl alcohol.

    Chlorination: The alcohol is converted to 3-Chloro-4-methylbenzyl chloride using phosphorus oxychloride in tetrahydrofuran.

    Formation of Quaternary Ammonium Salt: The benzyl chloride is then reacted with urotropin in ethanol to form a quaternary ammonium salt.

    Hydrolysis: The quaternary ammonium salt is hydrolyzed using hydrochloric acid.

    pH Adjustment: The pH of the product is adjusted to be higher than 7 using potassium hydroxide.

    Distillation: The final product, this compound, is obtained via distillation.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity, making it suitable for various applications in the pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylbenzylamine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation can produce corresponding nitro or nitrile compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-methylbenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective .

Properties

IUPAC Name

(3-chloro-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIGALIASISPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9070905
Record name Benzenemethanamine, 3-chloro-4-methyl-
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Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67952-93-6
Record name 3-Chloro-4-methylbenzylamine
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Record name Benzenemethanamine, 3-chloro-4-methyl-
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Record name Benzenemethanamine, 3-chloro-4-methyl-
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Record name Benzenemethanamine, 3-chloro-4-methyl-
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Record name 3-chloro-4-methylbenzylamine
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Synthesis routes and methods I

Procedure details

15 ml solution of 2.0 g 3-chloro-4-methylbenzonitrile in tetrahydrofuran was added dropwise into 40 ml solution of 453 mg lithium aluminum hydride in tetrahydrofuran in a nitrogen atmosphere. The mixture was heated under reflux for 2 hr and 10 min. The mixture was ice-cooled, and 0.45 ml water, 0.45 ml of 15% aqueous sodium hydroxide, and 1.35 ml water were added dropwise thereinto such that the solution was kept at 10° C. or less. The solution was filtered through Celite, and the resulting filtrate was dried by adding anhydrous sodium sulfate. It was filtered through a NH-form silica gel, and the filtrate was evaporated to give 1.74 g of 3-chloro-4-methylbenzylamine.
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Synthesis routes and methods II

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